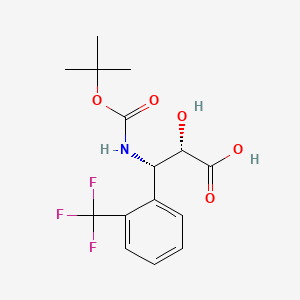

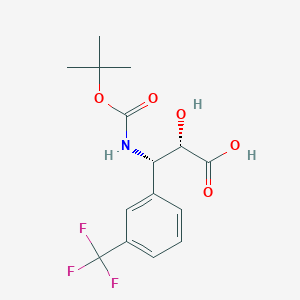

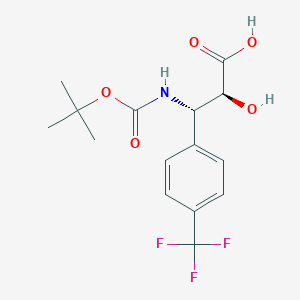

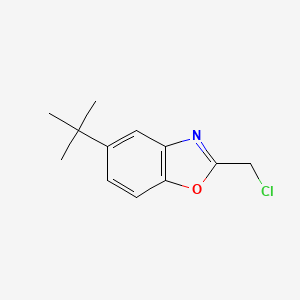

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole" is a chemical of interest in the field of organic synthesis and heterocyclic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related heterocyclic compounds and the tert-butyl group's influence on reactivity and molecular structure.

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of significant interest, as evidenced by the research on the preparation of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation , and the one-pot preparation of 5-aryl-2-methyltetrazoles and 5-aryl-2-benzyltetrazoles . These methods demonstrate the utility of functional group manipulation and the importance of selective reactions in the synthesis of complex molecules. The use of di-tert-butyl azodicarboxylate in the synthesis of tetrazoles is particularly relevant, as it highlights the role of tert-butyl groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be quite complex, as shown by the X-ray analysis of quinolino[4,5-bc][1,5]benzoxazepine derivatives . The presence of tert-butyl groups can significantly influence the steric and electronic properties of a molecule, which in turn affects its reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted heterocycles is well-documented, with examples including the selective esterification of benzylic alcohols under Mitsunobu conditions using a heterogeneous azo reagent , and the acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole . These studies show that the tert-butyl group can be both a directing group and a protective group, influencing the course of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted heterocycles are influenced by the presence of the bulky tert-butyl group. This can affect the solubility, boiling point, and stability of the compounds. For example, the synthesis of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides and their subsequent reduction provides insight into the stability and reactivity of these nitrogen-rich heterocycles, which are likely to be influenced by the tert-butyl substituents.

Applications De Recherche Scientifique

Synthesis and Characterization

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole and its derivatives are prominent in the synthesis and structural analysis within chemical research. For instance, a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for various benzoxazole derivatives, was developed, showcasing the compound's role in the synthesis of potentially pharmacologically active heterocycles (Khodot & Rakitin, 2022). Additionally, the electrochemical synthesis of benzoxazole derivatives highlights an environmentally friendly method for creating these compounds, further emphasizing their importance in green chemistry (Salehzadeh et al., 2013).

Ligand and Complexation Studies

Benzoxazole derivatives are used as ligands in complexation with various metal ions, leading to the formation of compounds with unique structural and redox properties. For instance, the synthesis of two benzoxazoles derivative ligands and their complexation with 3d-metal ions resulted in the formation of mononuclear and tetranuclear complexes, showcasing versatile chemical transformations and complex redox properties (Iasco et al., 2012).

Crystallography and Molecular Structure

Understanding the molecular structure and crystallography of benzoxazole derivatives is crucial for their application in various fields. The crystal structure of a specific benzoxazole compound was detailed, revealing its planar molecular structure and the interactions controlling its crystal packing, which are essential for understanding the compound's properties and potential applications (Li et al., 2008).

Insecticidal and Antimicrobial Activities

The synthesis of benzoxazole derivatives has been explored for potential insecticidal and antimicrobial activities. For example, benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide were synthesized and tested for their insecticidal activity, showcasing the potential of these compounds in pest management (Sawada et al., 2003).

Propriétés

IUPAC Name |

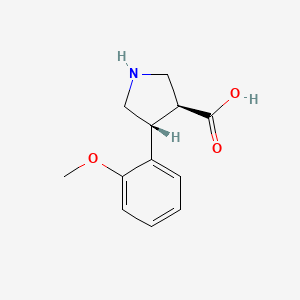

5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-12(2,3)8-4-5-10-9(6-8)14-11(7-13)15-10/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCZMFMELFUQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377044 |

Source

|

| Record name | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |

CAS RN |

1119449-45-4 |

Source

|

| Record name | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.